![molecular formula C14H19ClN2 B1480297 4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine CAS No. 2098026-24-3](/img/structure/B1480297.png)
4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine
Overview
Description
4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine is a heterocyclic compound belonging to the pyrimidine family. It is a cyclic compound composed of four carbon atoms, six hydrogen atoms, one chlorine atom, and two nitrogen atoms. It has been widely studied for its potential applications in the fields of medicinal chemistry and pharmaceuticals. This compound has been used in a variety of scientific research applications due to its unique properties.
Scientific Research Applications
Synthesis and Characterization
Research has shown an interest in the synthesis of pyrimidine derivatives due to their wide range of biological and chemical properties. For example, an unexpected cyclization was discovered during the synthesis of 8-substituted purines from a 4,5-diaminopyrimidine, highlighting the complexity and potential for novel reactions in pyrimidine chemistry (Dang et al., 2008). Another study reported the efficient one-pot synthesis of α-aminophosphonates from 2-cyclopropylpyrimidine-4-carbaldehyde, demonstrating the utility of pyrimidine derivatives in synthesizing compounds with potential biological activity (Reddy et al., 2014).
Antiviral and Antibacterial Applications
Pyrimidine derivatives have been explored for their antiviral and antibacterial properties. For instance, 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines have shown antiviral activity against a range of viruses, highlighting the therapeutic potential of pyrimidine derivatives in antiviral drug development (Holý et al., 2002). Another study focused on the synthesis, characterization, and in vitro antibacterial evaluation of a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, demonstrating the potential use of pyrimidine derivatives as antibacterial agents (Etemadi et al., 2016).
Material Science and Catalysis
Pyrimidine derivatives are also explored for applications in material science and catalysis. The electrochemical synthesis of functionalized arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides offers a novel approach for the preparation of compounds that could have applications in materials science and as catalysts (Sengmany et al., 2011).
properties
IUPAC Name |
4-chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2/c15-13-9-12(8-5-10-3-1-2-4-10)16-14(17-13)11-6-7-11/h9-11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXWKPSQXBDDKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=CC(=NC(=N2)C3CC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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